5-Azido-2-nitrobenzoyl-8-azido ATP
Description
5-Azido-2-nitrobenzoyl-8-azido ATP is a multifunctional nucleotide analog designed for advanced photochemical crosslinking studies. Structurally, it features dual azido groups at the 5- and 8-positions of the adenine ring, coupled with a 2-nitrobenzoyl moiety. The 8-azido group enables photoreactive crosslinking to ATP-binding proteins, while the 5-azido-2-nitrobenzoyl modification enhances UV-induced activation, facilitating covalent bonding with proximal biomolecules. This compound is hypothesized to improve specificity and efficiency in capturing transient protein interactions compared to simpler analogs like 8-Azido-ATP or 8-Azido-ADP .
Properties
CAS No. |
129391-97-5 |
|---|---|
Molecular Formula |
C17H17N12O16P3 |
Molecular Weight |
738.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 5-azido-2-nitrobenzoate |
InChI |
InChI=1S/C17H17N12O16P3/c18-13-10-14(22-5-21-13)28(17(23-10)25-27-20)15-11(30)12(43-16(31)7-3-6(24-26-19)1-2-8(7)29(32)33)9(42-15)4-41-47(37,38)45-48(39,40)44-46(34,35)36/h1-3,5,9,11-12,15,30H,4H2,(H,37,38)(H,39,40)(H2,18,21,22)(H2,34,35,36)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
WQKDGRLVQXNEBZ-SDBHATRESA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)OC2C(OC(C2O)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] |
Synonyms |
5-azido-2-nitrobenzoyl-8-azido ATP ANB-8-N3-ATP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications
The unique design of 5-Azido-2-nitrobenzoyl-8-azido ATP differentiates it from related ATP analogs:
- 8-Azido-ATP (8-N3-ATP) : Contains a single azido group at the 8-position. Lacks the 5-azido and nitrobenzoyl groups, limiting its crosslinking versatility .
- 8-Azido-ADP (8-N3-ADP) : An ADP derivative with an 8-azido group. Used for labeling nucleotide-binding proteins like GDH and eIF2 but lacks triphosphate functionality and photoreactive enhancements .
- This compound : Dual azido groups enable multi-site crosslinking, while the nitrobenzoyl moiety generates highly reactive intermediates (e.g., nitrenes or ketenes) upon UV irradiation, increasing binding efficiency.
Functional Properties
- Photoreactivity : The nitrobenzoyl group in this compound requires lower UV energy (e.g., 300–350 nm) for activation compared to 8-Azido-ATP (254 nm), reducing protein damage .
- Specificity : Dual modifications may allow simultaneous labeling of ATP- and benzoyl-binding domains, useful for studying complex enzyme mechanisms.
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